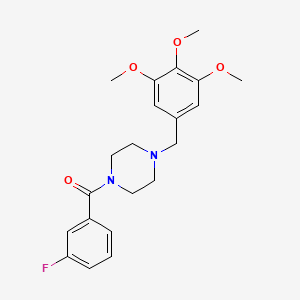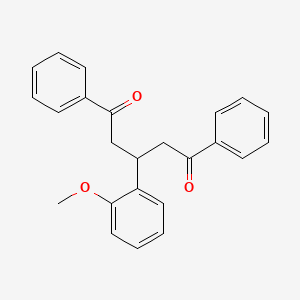
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide
Vue d'ensemble
Description
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide, also known as MNSB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MNSB is a small molecule inhibitor of the protein kinase B-Raf, which plays a critical role in the MAPK/ERK signaling pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and survival.
Mécanisme D'action
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide is a selective inhibitor of B-Raf kinase activity. It binds to the ATP-binding site of B-Raf and prevents its activation. This results in the inhibition of downstream signaling pathways, including the MAPK/ERK pathway. By inhibiting this pathway, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and physiological effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to have significant biochemical and physiological effects. In cancer cells, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide inhibits cell proliferation and induces apoptosis. It has also been shown to decrease the expression of angiogenic factors, such as vascular endothelial growth factor (VEGF), which can inhibit the growth of blood vessels that supply nutrients to tumors. In addition, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to improve glucose tolerance in diabetic mice by increasing insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also highly selective for B-Raf kinase activity, which reduces the risk of off-target effects. However, 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of B-Raf kinase activity. Another area of research is the investigation of the potential use of 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide in other diseases, such as Alzheimer's disease and diabetes, warrants further investigation.
Applications De Recherche Scientifique
4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been used extensively in scientific research to study the MAPK/ERK signaling pathway and its role in cancer. B-Raf is a key component of this pathway and is frequently mutated in various types of cancer. 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to inhibit the activity of mutated B-Raf, leading to decreased cell proliferation and increased apoptosis in cancer cells. 4-methyl-3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-5-6-14(11-17(13)28(25,26)20-7-9-27-10-8-20)18(22)19-15-3-2-4-16(12-15)21(23)24/h2-6,11-12H,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSWTXDSCMTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)








![2-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-1-phenylethanone](/img/structure/B3458230.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3458239.png)
![4-bromo-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3458255.png)
![2-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3458268.png)
![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3458284.png)